molecular formula C18H26N4O23P4 B1208481 Diquafosol CAS No. 59985-21-6

Diquafosol

Número de catálogo B1208481
Número CAS: 59985-21-6
Peso molecular: 790.3 g/mol
Clave InChI: NMLMACJWHPHKGR-NCOIDOBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diquafosol, also known by the trade name Diquas, is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .


Synthesis Analysis

The synthesis of Diquafosol involves loading onto an anion exchange resin, collecting effluent, controlling temperature to be less than or equal to 50 ℃, concentrating under reduced pressure until no liquid is distilled out, adding 6.5L deionized water for redissolving, and freeze-drying to obtain 1.3kg of Diquafosol sodium white solid with a yield of about 74% .


Molecular Structure Analysis

The molecular formula of Diquafosol is C18H26N4O23P4 . The molecular weight is 790.31 .


Chemical Reactions Analysis

Diquafosol acts on the P2Y2 receptors on the conjunctival epithelium and goblet cell membranes, thereby increasing intracellular Ca ion concentration promoting water and mucin secretion .


Physical And Chemical Properties Analysis

Diquafosol has a molecular weight of 790.31 and a molecular formula of C18H26N4O23P4 . It is soluble in water at 90 mg/mL .

Aplicaciones Científicas De Investigación

Method of Application

Diquafosol is administered topically as a 3% ophthalmic solution. In one study, myopic children aged 8–18 years with dry eye syndrome were given Diquafosol 4 times per day for 1 month .

Results

After a month of treatment, significant improvements were observed in various parameters. The Dry Eye Questionnaire-5 (DEQ-5) scores reduced from 5.54 ± 3.25 to 3.85 ± 2.98 . Tear meniscus height (TMH) increased, and non-invasive tear film break-up time was prolonged . The study concluded that Diquafosol was effective in relieving dry eye symptoms and improving ocular surface parameters .

2. Comparison with Hyaluronic Acid for Dry Eye Disease

Method of Application

In a meta-analysis of randomized controlled trials, the efficacy and safety of topical Diquafosol were compared with 0.1% HA for DED .

3. Use in Cataract Surgery

Method of Application

Patients with pre-existing dry eyes planned for cataract surgery are started on Diquafosol eye drops prior to surgery, and the treatment is continued after the surgery .

4. Application in Dentistry: Dry Mouth Treatment

Method of Application

Diquafosol is applied topically as a solution. The specific dosage and frequency would depend on the severity of the patient’s condition and the dentist’s recommendation .

Results

While there are promising results from initial studies, more research is needed to confirm the effectiveness and safety of Diquafosol in treating dry mouth conditions .

6. Application in Veterinary Medicine: Animal Eye Care

Diquafosol has been used in veterinary medicine for the treatment of dry eye conditions in animals. Studies have been conducted on mice to evaluate the effects of Diquafosol on tear functions and the ocular surface .

Method of Application

In the studies, mice were given applications of 3% Diquafosol ophthalmic solution multiple times a day for a certain period .

Results

The studies found that Diquafosol could potentially improve tear functions and ocular surface conditions in animals .

7. Application in Pharmaceutical Industry: Drug Formulation

Diquafosol is used in the pharmaceutical industry for the formulation of drugs, particularly for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution of the tetrasodium salt .

8. Application in Contact Lens Solutions

Diquafosol has been studied for its potential use in contact lens solutions. It has shown effectiveness in improving the comfort of soft contact lens wearers experiencing dryness .

Method of Application

In one study, patients with soft contact lens-related dry eye were treated with Diquafosol eye drops .

Results

The study found that Diquafosol was effective in reducing dry eye symptoms in soft contact lens wearers . It also improved contrast sensitivity .

Safety And Hazards

Diquafosol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

DE-089C is a new long-acting formulation of Diquafosol ophthalmic solution, which was developed by Santen Pharmaceutical Co., Ltd., for dry eye treatment administered three times daily. A randomized, multicenter, double-masked, placebo-controlled, parallel-group phase 3 study of DE-089C was conducted in Japan .

Propiedades

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Diquafosol

CAS RN

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol

Citations

For This Compound
1,930
Citations
S Koh - Clinical Ophthalmology, 2015 - Taylor & Francis
… This review provides an overview of the clinical utility of 3% diquafosol ophthalmic solution, … diquafosol on sodium hyaluronate monotherapy for dry eye, and the effect of 3% diquafosol …
Number of citations: 58 www.tandfonline.com
GM Keating - Drugs, 2015 - Springer
… This section provides a summary of the pharmacological properties of diquafosol and diquafosol ophthalmic solution. Data regarding the pharmacokinetic properties of diquafosol …
Number of citations: 88 link.springer.com
M Nakamura, T Imanaka, A Sakamoto - Advances in therapy, 2012 - Springer
… The basic researches of diquafosol in this review are … diquafosol for the treatment of the dry eye. All results of clinical studies are derived from the results of clinical trials of 3% diquafosol …
Number of citations: 101 link.springer.com
DH Park, JK Chung, DR Seo, SJ Lee - American journal of ophthalmology, 2016 - Elsevier
… were enrolled and randomly divided into a diquafosol group and a sodium hyaluronate group. intervention: The diquafosol group used diquafosol 6 times a day and the hyaluronate …
Number of citations: 56 www.sciencedirect.com
N Yokoi, H Kato, S Kinoshita - American Journal of Ophthalmology, 2014 - Elsevier
… These actions of diquafosol ophthalmic solution … of 3% diquafosol ophthalmic solution for the treatment of dry eye10, 11, 12; however, water and mucin secretion facilitated by diquafosol …
Number of citations: 66 www.sciencedirect.com
S Koh, N Maeda, C Ikeda, Y Oie, T Soma… - Acta …, 2014 - Wiley Online Library
… diquafosol ophthalmic solution. Ocular higher‐order aberrations ( HOA s) were measured with a wavefront sensor before and at 15 min after diquafosol … after treatment with diquafosol. …
Number of citations: 51 onlinelibrary.wiley.com
…, Diquafosol Ophthalmic Solution Phase 3 … - British journal of …, 2012 - bjo.bmj.com
Aims To compare the efficacy and safety of 3% diquafosol ophthalmic solution with those of 0.1% sodium hyaluronate ophthalmic solution in dry eye patients, using mean changes in …
Number of citations: 152 bjo.bmj.com
…, Diquafosol Ophthalmic Solution Phase 2 Study Group - Ophthalmology, 2012 - Elsevier
OBJECTIVE: To investigate the dose-dependent efficacy and safety of diquafosol ophthalmic solution for the treatment of dry eye syndrome. DESIGN: Randomized, double-masked, …
Number of citations: 118 www.sciencedirect.com
S Koh, C Ikeda, Y Takai, H Watanabe, N Maeda… - Japanese journal of …, 2013 - Springer
… clinical efficacy of diquafosol as a treatment for dry eye [9]. Diquafosol ophthalmic solution … More recently, a Japanese phase 2 clinical placebo-controlled trial of diquafosol ophthalmic …
Number of citations: 75 link.springer.com
S Amano, K Inoue - Clinical Ophthalmology, 2017 - Taylor & Francis
… The subjects were administered topical 3% diquafosol sodium ophthalmic solution six times a day for … after clinic arrival and 20 minutes after instillation of one drop of topical diquafosol. …
Number of citations: 25 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.